molecular formula C14H13NO3 B1372697 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid CAS No. 70506-54-6

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1372697
CAS No.: 70506-54-6
M. Wt: 243.26 g/mol
InChI Key: RFKDVOHGQMOTQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dimethyl-3-oxobutanoic acid with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The carboxylic acid is commonly synthesized via ester hydrolysis of methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate derivatives. Two optimized protocols demonstrate this:

Reagent Conditions Yield Source
LiOH·H₂O (2.1 eq)THF/H₂O, 0°C, 1 h79%
LiOH (3 eq)MeOH/H₂O, 50°C, 5 h67%

Both methods proceed via nucleophilic attack of hydroxide on the ester carbonyl, followed by acidification to precipitate the product. The THF/water system provides higher yields due to better solubility control .

Mixed Anhydride Formation and Reduction

The carboxylic acid reacts with isobutyl chloroformate to form a mixed anhydride intermediate, enabling selective reductions:

Procedure :

  • React with isobutyl chloroformate (1.5 eq) and N-methylmorpholine (1.5 eq) in THF at -5°C.

  • Reduce with sodium borodeuteride (1.2 eq) at -10°C, yielding deuterated 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one.

Parameter Value
Temperature-10°C to RT
Reaction Time16 h
Yield (After HPLC)61%

This method highlights the utility of the carboxylic acid as a precursor for isotopic labeling .

Esterification and Amidation

While direct data for this compound is limited, analogous pyridone carboxylic acids undergo esterification and amidation :

  • Esterification : Reacting with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄, reflux) forms esters, though activity loss is observed in related systems .

  • Amidation : Coupling with amines (e.g., using EDC/HOBt) generates carboxamides. For example, 2,4-difluorobenzyl carboxamide derivatives of similar structures show retained bioactivity .

Decarboxylation Under Thermal Conditions

Decarboxylation is plausible under high temperatures (>200°C) or via transition-metal catalysis (e.g., Cu), though explicit studies are unavailable. The α,β-unsaturated ketone system may stabilize the resultant CO₂ elimination product.

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing pyridone ring .

  • Reductive Deuteration : The mixed anhydride activates the carbonyl, enabling borodeuteride attack at the γ-position .

Scientific Research Applications

Neuroprotective Applications

Research has indicated that 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid may exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s Disease (PD).

Experimental Methods :

  • Molecular modeling studies were conducted to assess the compound's binding affinity to cholinesterase enzymes, which are crucial in neurological disorders.

Results :

  • The compound showed potential as a selective inhibitor of cholinesterase enzymes, suggesting a neuroprotective role that warrants further investigation into its pharmacological properties.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties, aiming to develop new treatments for bacterial infections.

Experimental Methods :

  • Quantitative Structure-Activity Relationship (QSAR) studies were performed to analyze the relationship between the structure of the compound and its antimicrobial efficacy.

Results :

  • QSAR studies revealed that topological parameters, such as the Balaban index, are significant in describing the antimicrobial activity of the compound. This highlights its potential for use in developing antimicrobial agents.

Organic Synthesis Applications

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules.

Experimental Methods :

  • Techniques such as protodeboronation of pinacol boronic esters combined with Matteson homologation were utilized to achieve formal anti-Markovnikov alkene hydromethylation.

Results :

  • This method demonstrated versatility across various substrates, showcasing the compound's utility in organic synthesis.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of Parkinson’s disease. The results indicated a reduction in neurodegeneration markers and improved motor function in treated animals compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of the compound against several bacterial strains. The results showed significant inhibition of growth for Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-3-oxo-1-phenyl-1,6-dihydropyridine-5-carboxylic acid
  • 2,6-Dimethyl-4-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
  • 2,4-Dimethyl-6-oxo-1-(4-methylphenyl)-1,6-dihydropyridine-3-carboxylic acid

Uniqueness

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid (CAS No. 70506-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly its anticancer and neuroprotective activities.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid
Appearance Powder
Melting Point 250–251 °C
Storage Temperature Room Temperature

Synthesis

Synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyridine derivatives. The specific methodologies may vary, but the general approach includes the formation of the dihydropyridine core followed by functional group modifications to introduce the carboxylic acid and phenyl moieties.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies showed that certain analogs can trigger reactive oxygen species (ROS) production, leading to cell death in melanoma cells through intrinsic and extrinsic apoptotic pathways .

Case Study:
In a study involving various melanoma cell lines (A375 and B16F10), the compound was tested for its cytotoxic effects. Results demonstrated that at specific concentrations, it could significantly reduce cell viability by inducing oxidative stress and apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that similar compounds can cross the blood-brain barrier and protect dopaminergic neurons from neurotoxic agents like 6-hydroxydopamine (6-OHDA) and MPP+ (1-methyl-4-phenylpyridinium), which are known to induce oxidative stress and neuronal death .

Findings:
In vitro experiments using LUHMES cells (human dopaminergic neuronal precursor cells) revealed that treatment with this compound resulted in a significant reduction in cytotoxicity associated with these neurotoxins, suggesting a protective mechanism against oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the dihydropyridine core is essential for its pharmacological activity. Modifications at specific positions can enhance or diminish its biological effects. For example:

ModificationEffect on Activity
Methylation at C2/C4Increases lipophilicity and bioavailability
Carboxylic acid groupEssential for interaction with biological targets

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid?

A common approach involves functionalizing the pyridine core through cyclization or esterification. For example, ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate derivatives are synthesized via esterification of the corresponding carboxylic acid with ethanol (89% yield) . To introduce methyl and phenyl groups, palladium-catalyzed cross-coupling or alkylation reactions under inert conditions (e.g., DMF/toluene) may be employed, as seen in analogous heterocyclic systems . Optimization of reaction time and temperature is critical to avoid side products.

Q. How is the structural integrity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example, 1H^1H-NMR data for similar compounds (e.g., benzyl-substituted derivatives) show characteristic peaks for aromatic protons (δ 7.4–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular weight and stereochemistry.

Q. What basic biological activities have been reported for related dihydropyridine derivatives?

Analogues like 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Nudifloric Acid) exhibit anti-inflammatory activity by inhibiting AP-1-mediated transcriptional activity in luciferase assays . Structural similarities suggest potential anti-inflammatory or antioxidant properties for the target compound, though empirical validation is required.

Advanced Research Questions

Q. How do substituents (2,4-dimethyl, 1-phenyl) influence bioactivity compared to other dihydropyridine derivatives?

Substituent positioning affects electronic and steric properties. For instance, methylation at position 1 in Nudifloric Acid enhances AP-1 inhibition , while phenyl groups may improve lipophilicity and target binding. Structure-activity relationship (SAR) studies should systematically compare derivatives via in vitro assays (e.g., NF-κB/AP-1 reporter systems) .

Q. What methodological challenges arise in optimizing synthetic yield and purity?

Contradictions in reported yields (e.g., 66%–89% for esterification ) highlight the need for controlled conditions. Key factors include:

  • Catalyst selection (e.g., Pd/Cu for cross-coupling)
  • Solvent polarity (DMF vs. toluene)
  • Purification via recrystallization or HPLC Purity must be confirmed via HPLC (>95%) and elemental analysis, as commercial sources often lack analytical data .

Q. How can conflicting reports on biological mechanisms be resolved?

For example, while some dihydropyridines inhibit AP-1 , others show cardiovascular effects via oxidative metabolites . To resolve contradictions:

  • Standardize assay conditions (cell lines, dose ranges)
  • Use knockout models (e.g., AP-1-deficient cells) to isolate pathways
  • Compare metabolic stability using liver microsomes .

Q. What advanced analytical techniques are recommended for studying degradation products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify oxidative metabolites. For instance, 6-oxo-1,6-dihydropyridine derivatives generate hydroxylated byproducts under physiological conditions, which may influence toxicity profiles . Accelerated stability studies (40°C/75% RH) help predict shelf-life.

Q. Methodological Recommendations

  • Synthesis: Prioritize palladium-catalyzed methods for introducing aryl groups , and optimize esterification using anhydrous ethanol .
  • Characterization: Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS for structural confirmation .
  • Bioactivity Testing: Use AP-1/NF-κB reporter assays (e.g., luciferase) and compare results with positive controls like Nudifloric Acid .
  • Data Reproducibility: Report reaction conditions (solvent, catalyst, temperature) and purity metrics explicitly to address literature inconsistencies .

Properties

IUPAC Name

2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-8-12(16)15(10(2)13(9)14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDVOHGQMOTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C(=O)O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester (108 mg, 0.398 mmol) in methanol (0.8 mL) and 32% aq. NaOH (0.25 mL) was shaken at 60° for 22 hrs (after 5 hours only 70% conversion was observed). The reaction mixture was quenched with water (5 ml), extracted with ether (3×2 ml), and acidified 3M HCl (1 mL, pH=0). The title compound was separated by filtration to give 52.1 mg of colorless solid, yield 54%. LC-MS (m/z) 244.5 (MH+); tR=0.54. 1H NMR (600 MHz, DMSO-d6): 1.94 (s, 3H, 2-Me), 2.19 (d, J=0.9 Hz, 3H, 4-Me), 6.29 (s, 1H, 5-H), 7.25 (dm, J=7.7 Hz, J<1.5 Hz, 2H, two ortho-H of Ph), 7.47 (tt, J=7.4 Hz, J=1.2 Hz, 1H, para-H of Ph), 7.53 (tm, J=7.5 Hz, J<1.7 Hz, 2H, two meta-H of Ph), 13.26 (br. s, 1H, CO2H).
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
2,4-Dimethyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid

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